Benzododecinium

説明

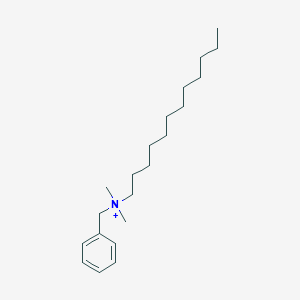

Benzalkonium is an aromatic amine.

Structure

3D Structure

特性

IUPAC Name |

benzyl-dodecyl-dimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21/h13-15,17-18H,4-12,16,19-20H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDRXTMLKJDRQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139-07-1 (chloride), 7281-04-1 (bromide) | |

| Record name | Benzododecinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60872947 | |

| Record name | N-Benzyl-N,N-dimethyldodecan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10328-35-5, 5423-15-4, 5459-84-7 | |

| Record name | Benzododecinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzododecinium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC9660 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC9658 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N,N-dimethyldodecan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZODODECINIUM ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0BN0O8CSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Benzododecinium Compounds: A Technical Guide

Introduction

Benzododecinium compounds are quaternary ammonium compounds (QACs) that consist of a positively charged nitrogen atom covalently bonded to four carbon atoms: a benzyl group, two methyl groups, and a long-chain dodecyl group.[1][2] This structure imparts cationic surfactant properties.[1][3] The this compound cation is typically paired with a halide anion, most commonly chloride or bromide, to form this compound chloride or this compound bromide.[4][5]

These compounds are widely utilized as active ingredients in antiseptics, disinfectants, and preservatives due to their broad-spectrum antimicrobial activity.[1][4][6][7][8] Their mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents.[9] This guide provides a detailed overview of the synthesis, characterization, and mechanism of action of this compound compounds.

Synthesis of this compound Compounds

The synthesis of this compound halides is typically achieved through a quaternization reaction, a type of N-alkylation of a tertiary amine. This specific reaction is an example of the Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium salt by reacting it with an alkyl halide.

Synthetic Workflow

The general workflow for the synthesis of this compound compounds involves the reaction of a tertiary amine with a benzyl halide, followed by purification of the resulting quaternary ammonium salt.

Caption: General workflow for the synthesis of this compound halides.

Experimental Protocol: Synthesis of this compound Chloride

This protocol describes a general procedure for the synthesis of this compound chloride.

Materials:

-

N,N-Dimethyldodecylamine

-

Benzyl chloride

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether, anhydrous

-

Round-bottom flask with a magnetic stirrer

-

Condenser (optional, for reflux)

-

TLC plates (Silica gel 60 F₂₅₄)

Procedure:

-

In a clean, dry round-bottom flask, dissolve N,N-Dimethyldodecylamine (1 equivalent) in anhydrous acetonitrile.

-

Add benzyl chloride (1 equivalent) to the solution dropwise while stirring.

-

Stir the reaction mixture at room temperature for approximately 24 hours.[3]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol, 5:1 v/v).[3] The reaction is complete when the spot corresponding to the starting amine has disappeared.

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.

-

Wash the crude residue with anhydrous diethyl ether twice to remove unreacted starting materials.

-

Purify the solid product by recrystallization from an appropriate solvent system, such as an acetone/acetonitrile mixture (1:1 v/v), to yield pure this compound chloride.[3]

-

Dry the purified crystals under vacuum.

Note: The synthesis of this compound bromide follows an identical protocol, with benzyl bromide being substituted for benzyl chloride.

Characterization of this compound Compounds

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. This involves a combination of physicochemical measurements and spectroscopic analysis.

Characterization Workflow

The typical workflow for characterizing the final product involves preliminary purity checks, followed by detailed structural elucidation and confirmation of physical properties.

Caption: Standard workflow for the characterization of synthesized compounds.

Physicochemical Properties

The basic physical properties are foundational for compound identification.

| Property | This compound Chloride | This compound Bromide |

| Molecular Formula | C₂₁H₃₈ClN | C₂₁H₃₈BrN |

| Molecular Weight | 339.99 g/mol [7] | 384.44 g/mol [5] |

| CAS Number | 139-07-1[4] | 7281-04-1[5] |

| Appearance | Yellow waxy solid or colloidal solid[10] | White crystals or powder[8] |

| Melting Point | Not well-defined, often a range | 50-55 °C[11] |

| Solubility | Soluble in water[10] | Highly soluble in water[1] |

Table 1: Key physicochemical properties of this compound chloride and bromide.

Spectroscopic and Chromatographic Analysis

Spectroscopic methods provide detailed structural information, while chromatography is used to assess purity.

| Parameter | Method | Expected Results / Protocol |

| Structure | ¹H-NMR Spectroscopy | Characteristic signals include aromatic protons (benzyl ring), a singlet for the benzylic methylene (CH₂), signals for the N-methyl (N-(CH₃)₂) and N-methylene (N-CH₂) groups, and signals for the long dodecyl alkyl chain.[3] |

| Molecular Ion | Mass Spectrometry (LC-MS, ESI-MS) | The primary observed ion is the this compound cation [M]⁺ with m/z around 304.30.[2] |

| Purity & Monitoring | Thin-Layer Chromatography (TLC) | An assay purity of ≥96.5% is commercially available.[12] TLC is used to monitor reaction completion using a mobile phase like CHCl₃:MeOH (5:1).[3] |

Table 2: Summary of analytical characterization data.

Mechanism of Antimicrobial Action

The biocidal activity of this compound compounds stems from their cationic surfactant nature, which targets the negatively charged components of microbial cell membranes.

Disruption of Cell Membrane

The mechanism of action is primarily a physical process rather than a specific metabolic pathway inhibition.[9]

-

Adsorption and Binding: The positively charged cationic head of the this compound molecule electrostatically binds to the negatively charged phospholipids in the bacterial cell membrane.

-

Hydrophobic Interaction: The long, hydrophobic dodecyl tail penetrates and inserts into the hydrophobic core of the lipid bilayer.

-

Membrane Disruption: This insertion disrupts the ordered structure of the membrane, leading to a loss of integrity, increased permeability, and the leakage of essential cytoplasmic contents such as potassium ions and nucleotides.[9]

-

Cell Lysis: The eventual loss of membrane integrity and leakage of contents leads to cell death.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H38N+ | CID 8754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings | MDPI [mdpi.com]

- 4. This compound Chloride | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Bromide | C21H38N.Br | CID 23705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ebi.ac.uk [ebi.ac.uk]

- 7. echemi.com [echemi.com]

- 8. Specifications, Uses, SDS of this compound Bromide Manufacturers [kingofchemicals.com]

- 9. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 10. This compound Chloride [chembk.com]

- 11. Benzyldodecyldimethylammonium bromide | 7281-04-1 [chemicalbook.com]

- 12. Benzyldodecyldimethylammonium bromide 7281-04-1 [sigmaaldrich.com]

Antimicrobial Spectrum of Benzododecinium Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzododecinium chloride, a quaternary ammonium compound commonly known as benzalkonium chloride (BAC), is a cationic surfactant with a broad spectrum of antimicrobial activity. Its efficacy against a wide range of microorganisms, including gram-positive bacteria, has led to its extensive use as a disinfectant, antiseptic, and preservative in pharmaceutical, industrial, and consumer products. This technical guide provides an in-depth analysis of the antimicrobial spectrum of this compound against clinically and industrially relevant gram-positive bacteria. It includes a comprehensive summary of quantitative antimicrobial susceptibility data, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Antimicrobial Activity of this compound against Gram-Positive Bacteria

This compound exhibits potent antimicrobial activity against a variety of gram-positive bacteria. Its effectiveness is attributed to its ability to disrupt cell membranes, leading to the leakage of intracellular components and ultimately cell death.[1] The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound against several key gram-positive species.

Table 1: Quantitative Antimicrobial Susceptibility Data for this compound against Gram-Positive Bacteria

| Gram-Positive Bacterium | Strain | MIC (mg/L) | MBC (mg/L) | Reference |

| Staphylococcus aureus | ATCC 29213 | 2 | - | [2] |

| Staphylococcus aureus (MRSA) | ATCC 33592 | 2 | - | [2] |

| Staphylococcus epidermidis | Meticillin-susceptible | 2 | - | [2] |

| Staphylococcus epidermidis | Meticillin-resistant | 2 | - | [2] |

| Enterococcus faecalis | ATCC 29212 | 4 | - | [2] |

| Enterococcus faecalis | Various Isolates | 0.5 - 4 | 0.5 - 4 | [3] |

| Enterococcus faecium | ATCC 27270 | 4 | - | [2] |

| Enterococcus faecium | Various Isolates | 0.5 - 4 | 0.5 - 4 | [3] |

| Streptococcus agalactiae | 52 clinical isolates | MIC90: 3.12 | 0.78 - 12.50 | [4][5] |

| Streptococcus pneumoniae | ATCC 49619 | 4 | - | [2] |

| Listeria monocytogenes | Foodborne pathogen | 30 | 35 | [6] |

| Bacillus cereus | Foodborne pathogen | 140 | 160 | [6] |

Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Mechanism of Action: Disruption of Bacterial Cell Integrity

The primary mechanism of action of this compound against gram-positive bacteria involves the electrostatic interaction between the positively charged cationic head of the molecule and the negatively charged components of the bacterial cell surface. This interaction facilitates the insertion of the hydrophobic alkyl chain into the lipid bilayer of the cytoplasmic membrane.[1][7] This disruption leads to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components such as ions, metabolites, and nucleic acids, ultimately resulting in cell death.[1]

Figure 1. Mechanism of action of this compound against gram-positive bacteria.

Experimental Protocols

The determination of the antimicrobial activity of this compound is primarily achieved through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and subsequent subculturing to determine the Minimum Bactericidal Concentration (MBC).

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[8][9]

Materials:

-

This compound chloride stock solution

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume)

-

Sterile petri dishes

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Dilutions:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a positive control (no antimicrobial), and the twelfth well serves as a negative control (no bacteria).[8]

-

-

Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final concentration in each well after inoculation is approximately 5 x 10^5 CFU/mL.

-

Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension.

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium as detected by the unaided eye.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto an antimicrobial-free agar medium.

Procedure:

-

From each well of the MIC plate that shows no visible growth, aspirate a 10-100 µL aliquot.

-

Spot-inoculate the aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar).

-

Incubate the agar plate at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Figure 2. Experimental workflow for MIC and MBC determination.

Conclusion

This compound demonstrates significant antimicrobial activity against a broad range of gram-positive bacteria, including important clinical pathogens and foodborne contaminants. Its primary mechanism of action, the disruption of cell membrane integrity, makes it an effective biocide. The standardized methodologies for determining MIC and MBC values are crucial for evaluating its efficacy and for the development of effective disinfectant and antiseptic formulations. Further research into the potential for resistance development and the optimization of formulations for specific applications remains an important area of investigation.

References

- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 2. antibiotics.toku-e.com [antibiotics.toku-e.com]

- 3. Unraveling Enterococcus susceptibility to quaternary ammonium compounds: genes, phenotypes, and the impact of environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. nbinno.com [nbinno.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. youtube.com [youtube.com]

Understanding the surfactant properties of Benzododecinium chloride

An In-Depth Technical Guide to the Surfactant Properties of Benzododecinium Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound chloride, a key member of the quaternary ammonium compounds (QACs), is a potent cationic surfactant with extensive applications as an antiseptic, disinfectant, and biocide.[1][2][3] Its efficacy is fundamentally derived from its amphiphilic nature, which allows it to interact with and disrupt cellular membranes. This technical guide provides a comprehensive examination of the core surfactant properties of this compound chloride, including its critical micelle concentration (CMC), surface tension activity, and hydrophilic-lipophilic balance (HLB). Detailed experimental methodologies for characterizing these properties are presented, alongside visualizations of its mechanism of action and relevant experimental workflows to serve as a foundational resource for research and development.

Core Surfactant Properties

This compound chloride (also known as benzyldimethyldodecylammonium chloride) is an organic salt that acts as a typical cationic surfactant.[2][4] Its structure consists of a positively charged quaternary ammonium nitrogen atom (the hydrophilic head) and a long C12 alkyl chain (the hydrophobic tail). This amphiphilic architecture drives its tendency to adsorb at interfaces and self-assemble into micelles in solution.

Quantitative Surfactant Parameters

The following tables summarize key quantitative parameters that define the surfactant behavior of this compound chloride.

| Parameter | Value | Conditions / Notes | Source |

| Critical Micelle Concentration (CMC) | 350 mg/L | In aqueous solution. | [5] |

| Critical Micelle Concentration (CMC) | 0.008% (w/v) | In 2.4% Sodium Hypochlorite solution. | [6] |

| Surface Tension | 28.27 mN/m | For a related C12-16 BAC at 1 g/L, 19.7°C. | [7] |

| Surface Energy Reduction | 53.4% | When added to Sodium Hypochlorite at CMC. | [6] |

| Molecular Weight | ~340.0 g/mol | Varies slightly based on specific salt form. | [2] |

Note: The CMC of ionic surfactants like this compound chloride is known to decrease in the presence of electrolytes (salts) due to the shielding of electrostatic repulsion between the hydrophilic head groups, which promotes micellization.[8][9]

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to predict the behavior of a surfactant.[10][11] Values typically range from 0 to 20, where lower numbers indicate a more lipophilic (oil-soluble) character and higher numbers indicate a more hydrophilic (water-soluble) character.[10]

While a definitive HLB value for this compound chloride is not consistently published, its high water solubility and function as a detergent and solubilizer suggest a higher HLB value, likely in the 12 to 16 range, characteristic of oil-in-water (O/W) emulsifiers and detergents.[11]

The HLB for a non-ionic surfactant can be calculated using Griffin's method: HLB = 20 * (Mh / M) Where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass of the molecule.[10][11] For ionic surfactants, Davies' method, which assigns specific group numbers, is more appropriate.

Mechanism of Action on Cell Membranes

The primary antimicrobial and cytotoxic mechanism of this compound chloride is the disruption of cellular membranes.[12][13] As a cationic surfactant, its positively charged headgroup is electrostatically attracted to the negatively charged components of microbial membranes, such as phospholipids and teichoic acids.[12]

The logical flow of this interaction is as follows:

-

Adsorption: The cationic headgroups of this compound chloride monomers bind to the anionic sites on the cell surface.[12][14]

-

Intercalation: The hydrophobic dodecyl tail embeds itself into the hydrophobic core of the lipid bilayer, disrupting the orderly packing of membrane lipids.[12]

-

Permeability Increase: This disruption compromises the membrane's integrity, leading to increased permeability.[15]

-

Leakage and Lysis: Essential intracellular components, such as potassium ions, nucleotides, and enzymes, leak out of the cell, leading to the inhibition of critical metabolic processes and ultimately, cell death.[12][14][15]

This process is visualized in the diagram below.

Caption: Mechanism of membrane disruption by this compound chloride.

Experimental Protocols

Accurate determination of surfactant properties is critical for formulation and research. The following sections detail standard methodologies for measuring the Critical Micelle Concentration.

CMC Determination by Surface Tension Measurement

This is a primary and widely used method for determining the CMC of any surfactant.[16] It relies on the principle that as surfactant concentration increases, surface tension decreases until the surface becomes saturated with monomers and micelles begin to form, at which point the surface tension remains relatively constant.[16]

Methodology:

-

Solution Preparation: Prepare a series of aqueous solutions of this compound chloride with incrementally increasing concentrations, spanning the expected CMC. Use high-purity water.

-

Temperature Control: Maintain a constant temperature for all solutions and the measurement instrument, as surface tension is temperature-dependent.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., via the Du Noüy ring or Wilhelmy plate method). Ensure the instrument is calibrated and the ring/plate is thoroughly cleaned between measurements.

-

Data Plotting: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[16]

-

CMC Identification: The resulting plot will show two linear regions. The surface tension decreases linearly with log C below the CMC and then plateaus or changes slope significantly above the CMC. The concentration at the intersection point of these two extrapolated lines is the Critical Micelle Concentration.[16]

CMC Determination by Conductometry

This method is highly suitable for ionic surfactants like this compound chloride.[17][18] It is based on the change in the molar conductivity of the solution as micelles are formed. Below the CMC, the surfactant behaves as a strong electrolyte. Above the CMC, the newly formed micelles have a lower net mobility than the individual ions, causing a distinct change in the slope of the conductivity curve.[17]

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound chloride in deionized water. A series of dilutions will be made from this stock.

-

Temperature Control: Place the initial solution in a thermostated vessel equipped with a magnetic stirrer and a conductivity electrode.[18]

-

Measurement: Measure the specific conductivity (κ) of the initial low-concentration solution.

-

Titration: Incrementally add small, precise volumes of the concentrated stock solution to the vessel, allowing the solution to equilibrate before recording the conductivity at each new concentration.

-

Data Plotting: Plot the specific conductivity (κ) versus the surfactant concentration.

-

CMC Identification: The plot will exhibit two lines with different slopes. The intersection of these lines corresponds to the CMC.[17][19]

The workflow for the surface tension method is illustrated in the diagram below.

Caption: Experimental workflow for CMC determination via surface tension.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Chloride | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. deswater.com [deswater.com]

- 6. Wetting properties and critical micellar concentration of benzalkonium chloride mixed in sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BENZALKONIUM CHLORIDE CAS#: 68424-85-1 [m.chemicalbook.com]

- 8. [Properties of benzethonium chloride in micellar solutions and the effect of added sodium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sci-rad.com [sci-rad.com]

- 10. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 11. Hydrophilic-lipophilic balance [chemeurope.com]

- 12. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 13. Surface-active Compounds (Surfactants) as Antiseptics and Disinfectants for Use With Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 14. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 18. fpharm.uniba.sk [fpharm.uniba.sk]

- 19. pubs.acs.org [pubs.acs.org]

Core Concepts of Benzododecinium Cation's Antimicrobial Action

An In-Depth Technical Guide on the Structure-Activity Relationship of the Benzododecinium Cation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of the this compound cation, a key component of benzalkonium chloride (BAC). This compound is a quaternary ammonium compound (QAC) widely utilized for its antimicrobial properties in various pharmaceutical and industrial applications. Understanding its SAR is crucial for the development of more effective and safer antimicrobial agents.

The fundamental mechanism of antimicrobial action for the this compound cation, and QACs in general, involves the disruption of microbial cell membranes.[1][2] The cationic head of the molecule electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. The lipophilic alkyl tail then penetrates the hydrophobic core of the membrane, leading to a loss of structural integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.

The effectiveness of this process is significantly influenced by the molecular structure of the this compound cation, particularly the length of the n-alkyl chain.

Quantitative Structure-Activity Relationship Data

The antimicrobial potency of this compound and its analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for a range of this compound derivatives and related compounds against various pathogens.

Table 1: Influence of Alkyl Chain Length on Antimicrobial Activity of Benzalkonium Chlorides

| Compound (Alkyl Chain Length) | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |

| C10 | - | - | - | - |

| C12 (this compound) | 1.56 - 5 | 6.25 - 25 | 50 - 100 | 1.56 - 6.25 |

| C14 | 0.78 - 2.5 | 12.5 - 50 | 25 - 50 | 3.12 - 12.5 |

| C16 | 1.56 - 5 | 25 - 100 | 12.5 - 25 | 6.25 - 25 |

| C18 | >100 | >100 | >100 | >100 |

Data compiled from multiple sources, ranges indicate variability across different studies and strains.

Key Observation: The optimal alkyl chain length for antimicrobial activity varies depending on the target microorganism. Generally, a C12 to C16 chain is most effective. Specifically, the C14 homolog often exhibits the highest potency against Gram-positive bacteria, while the C16 homolog can be more effective against certain Gram-negative bacteria. The C12 chain (this compound) shows strong activity, particularly against fungi and Gram-positive bacteria.

Table 2: Antimicrobial Activity of Benzalkonium Chloride Analogs with Pyridine Rings

| Compound (Alkyl Chain Length) | S. aureus MIC (mM) | B. subtilis MIC (mM) | E. coli MIC (mM) | P. aeruginosa MIC (mM) | A. niger MIC (mM) | C. albicans MIC (mM) | P. chrysogenum MIC (mM) |

| Pyridyl-C12 | 0.08 | 0.04 | 0.6 | 3 | 0.8 | 0.4 | 0.2 |

| Pyridyl-C14 | 0.04 | 0.02 | 0.3 | 1.5 | 0.4 | 0.2 | 0.1 |

| Pyridyl-C16 | 0.04 | 0.02 | 0.3 | 0.8 | 0.4 | 0.2 | 0.1 |

Adapted from: Brycki, B. et al. (2017). Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings. Molecules.[3]

Key Observation: Replacing the benzyl group with a pyridyl moiety can modulate the antimicrobial activity. In some cases, such as against P. aeruginosa, the C16 pyridyl analog showed better activity than typical benzalkonium chlorides.[3]

Table 3: Antimicrobial Activity of Gemini Quaternary Ammonium Compounds with Dodecyl Chains

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Dodecyltrimethylammonium bromide (Monomeric) | 16 | 64 |

| 12-2-12 (Dimeric, Ethylene Spacer) | 1 | 8 |

| 12-6-12 (Dimeric, Hexamethylene Spacer) | 0.5 | 4 |

Data represents a general trend observed in studies comparing monomeric and gemini QACs.

Key Observation: Gemini QACs, which consist of two this compound-like moieties connected by a spacer, generally exhibit significantly higher antimicrobial activity (lower MIC values) than their monomeric counterparts.[1][2][4][5][6] The length and nature of the spacer also influence activity.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for assessing the antimicrobial susceptibility of microorganisms.

1. Preparation of Antimicrobial Stock Solution:

-

Accurately weigh a suitable amount of the this compound derivative.

-

Dissolve the compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) to create a high-concentration stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

2. Preparation of Microtiter Plates:

-

Aseptically add a defined volume (e.g., 100 µL) of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to all wells of a 96-well microtiter plate.

-

Add a corresponding volume of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring a set volume (e.g., 100 µL) from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations.

3. Inoculum Preparation:

-

Culture the test microorganism on an appropriate agar medium overnight.

-

Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

-

Add a defined volume (e.g., 10 µL) of the prepared inoculum to each well of the microtiter plate, except for the sterility control wells.

-

Include a positive control (microorganism in broth without antimicrobial) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

5. Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Mandatory Visualizations

Caption: Logical flow of structure-activity relationship for this compound.

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part - PMC [pmc.ncbi.nlm.nih.gov]

Cationic Surfactant Properties of Benzododecinium Bromide in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzododecinium bromide, with the systematic name N-benzyl-N,N-dimethyldodecan-1-aminium bromide, is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties.[1][2] Beyond its biocidal applications, it exhibits significant cationic surfactant behavior in aqueous solutions, a characteristic that underpins its mechanism of action and dictates its utility in various formulations.[1] This technical guide provides an in-depth exploration of the core cationic surfactant properties of this compound bromide in aqueous environments, presenting quantitative data, detailed experimental protocols for characterization, and visualizations of its antimicrobial action and experimental workflows.

Quantitative Surfactant Properties

The surfactant properties of this compound bromide are primarily characterized by its ability to self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). This process is driven by the amphiphilic nature of the molecule, which possesses a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl chain. The formation of micelles leads to significant changes in the physicochemical properties of the solution, such as surface tension and conductivity.

Table 1: Critical Micelle Concentration (CMC) and Thermodynamic Parameters of this compound Bromide in Aqueous Solutions

| Parameter | Value | Conditions | Method | Reference |

| Critical Micelle Concentration (CMC) | 5.3 x 10⁻³ M | 25 °C | Density Measurement | [3] |

| 5.25 x 10⁻³ M | 25 °C | Surface Tension | [3] | |

| Varies with temperature (see original paper for full data) | 15-40 °C | Conductometry | [4] | |

| Increases with increasing propane-1,2-diol concentration | 25 °C | Conductometry | [5] | |

| Second Critical Micelle Concentration (2nd CMC) | 0.082 to 0.104 mol kg⁻¹ | 25 °C | Multiple techniques | [6] |

| Thermodynamics of Micellization | ||||

| Standard Gibbs Free Energy (ΔG°m) | Negative, indicating spontaneity | Varies with temperature and co-solvent | Conductometry | [5][7] |

| Standard Enthalpy (ΔH°m) | Varies with temperature | Conductometry | [7] | |

| Standard Entropy (ΔS°m) | Varies with temperature | Conductometry | [7] |

Note: The surface tension at the CMC and the micelle aggregation number for this compound bromide are not explicitly available in the reviewed literature. However, the experimental protocols to determine these values are well-established and are detailed in the following section.

Experimental Protocols

The characterization of the surfactant properties of this compound bromide involves several key experimental techniques.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is based on the change in the electrical conductivity of the surfactant solution as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase of conductivity with concentration changes due to the formation of micelles which have a lower mobility than the free surfactant ions.[8]

Materials:

-

This compound bromide

-

High-purity deionized water

-

Conductivity meter with a calibrated probe

-

Thermostatically controlled water bath

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound bromide of a known concentration (e.g., 0.1 M) in deionized water.

-

Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 10⁻⁴ M to 10⁻² M).

-

Equilibrate the solutions to a constant temperature using the water bath (e.g., 25 °C ± 0.1 °C).

-

Measure the specific conductivity of each solution, starting from the most dilute to minimize contamination.

-

Plot the specific conductivity versus the concentration of this compound bromide.

-

The CMC is determined from the point of intersection of the two linear portions of the plot.[8]

Determination of Surface Tension at CMC by Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)

This technique measures the surface tension of a liquid. For a surfactant solution, the surface tension decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

This compound bromide solutions of varying concentrations

-

Surface tensiometer (e.g., Krüss, Lauda)

-

Platinum-iridium Du Noüy ring or Wilhelmy plate

-

Thermostatically controlled sample vessel

Procedure:

-

Prepare a series of this compound bromide solutions as described for the conductometry method.

-

Calibrate the tensiometer with high-purity deionized water.

-

Measure the surface tension of each solution, ensuring the ring or plate is thoroughly cleaned and flamed between measurements.

-

Plot the surface tension as a function of the logarithm of the this compound bromide concentration.

-

The CMC is identified as the concentration at which the surface tension plot shows a sharp break. The surface tension value at this plateau is the surface tension at the CMC.

Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

This method utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles and a quencher that resides within the micelles. The quenching of the probe's fluorescence is dependent on the concentration of micelles, which in turn allows for the calculation of the aggregation number.[9][10][11]

Materials:

-

This compound bromide solutions above the CMC

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., cetylpyridinium chloride)

-

Spectrofluorometer

-

Volumetric flasks and micropipettes

Procedure:

-

Prepare a series of this compound bromide solutions at a concentration significantly above the CMC.

-

To each solution, add a constant, low concentration of the fluorescent probe (pyrene).

-

Prepare a stock solution of the quencher.

-

Add increasing concentrations of the quencher to the surfactant-probe solutions.

-

Measure the steady-state fluorescence intensity of the probe at its emission maximum.

-

The aggregation number (Nagg) can be calculated using the following equation, which is derived from the principles of fluorescence quenching in micellar systems: ln(I₀/I) = [Quencher] / ([Surfactant] - CMC) * Nagg where I₀ is the fluorescence intensity in the absence of the quencher and I is the intensity in the presence of the quencher.

-

A plot of ln(I₀/I) versus [Quencher] should yield a straight line, from the slope of which the aggregation number can be determined.

Visualizations

Antimicrobial Mechanism of this compound Bromide

The primary antimicrobial action of this compound bromide, as a cationic surfactant, involves the disruption of the negatively charged bacterial cell membrane. This interaction leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[11][12]

Caption: Antimicrobial action of this compound bromide.

Experimental Workflow for Surfactant Characterization

The systematic characterization of this compound bromide's surfactant properties follows a logical progression of experiments.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. This compound Bromide | C21H38N.Br | CID 23705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Benzododecinium Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial toxicity screening methodologies for Benzododecinium derivatives, a class of quaternary ammonium compounds (QACs) with wide-ranging applications as antiseptics and disinfectants. This document outlines the prevalent mechanisms of toxicity, detailed experimental protocols for key in vitro assays, and a summary of available cytotoxicity data.

Introduction to this compound and its Derivatives

This compound, also known as benzyldodecyldimethylammonium, is a cationic surfactant that forms the core structure for a variety of derivatives. Its biological activity is intrinsically linked to its amphiphilic nature, which facilitates interaction with and disruption of cellular membranes. The toxicity profile of these compounds is a critical consideration in their development for pharmaceutical and industrial applications. Initial toxicity screening is essential to identify potential hazards and guide further development.

Mechanisms of Toxicity

The primary mechanism of toxicity for this compound and its derivatives involves the disruption of cellular and mitochondrial membranes. This interaction triggers a cascade of events leading to either apoptosis (programmed cell death) at lower concentrations or necrosis (uncontrolled cell death) at higher concentrations.

Key Toxicological Events:

-

Membrane Disruption: The cationic head of the molecule interacts with the negatively charged components of the cell membrane, leading to a loss of integrity.

-

Mitochondrial Dysfunction: As the only negatively charged organelle, mitochondria are a primary target. This compound derivatives can lead to the dissipation of the mitochondrial membrane potential, inhibition of the electron transport chain (specifically Complex I), and a subsequent decrease in ATP synthesis.

-

Oxidative Stress: The disruption of mitochondrial function leads to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, inducing oxidative stress within the cell.

-

Induction of Apoptosis: The combination of mitochondrial stress and ROS production can trigger the intrinsic apoptotic pathway, often involving the activation of caspase-3.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of this compound chloride (a major component of Benzalkonium chloride) and other related quaternary ammonium compounds. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Exposure Time | IC50 (µg/mL) | Reference |

| Benzalkonium Chloride | H358 (Human Lung Epithelial) | 30 min | 7.1 | [1] |

| Benzalkonium Chloride | H358 (Human Lung Epithelial) | 24 h | 1.5 | [1] |

| Compound | Cell Line | Exposure Time | Effect | Concentration | Reference |

| This compound Bromide | Chang Conjunctival Cells | 15 min | Decreased membrane integrity | 0.005% and higher | [2] |

| Benzalkonium Chloride | Human Corneal Epithelial Cells | - | Cessation of cytokinesis and mitosis | 0.01% | [3] |

| Benzalkonium Chloride | Wong-Kilbourne derivative of Chang conjunctival cells | 15 min | Decreased membrane integrity | 10⁻²% (38% of control) | [4] |

| Benzalkonium Chloride | IOBA-NHC cells | 15 min | Decreased membrane integrity | 10⁻²% (36% of control) | [4] |

Experimental Protocols

Detailed methodologies for common in vitro toxicity assays are provided below. These protocols are fundamental for the initial screening of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

96-well plates

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of the this compound derivative and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

-

LDH cytotoxicity assay kit

-

Cell culture medium

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and treat with this compound derivatives as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution from the kit to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

-

Binding buffer

Protocol:

-

Culture and treat cells with this compound derivatives.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Visualization of Toxicological Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed signaling pathway for this compound derivative-induced toxicity.

Conclusion

The initial toxicity screening of this compound derivatives is a critical step in their development pipeline. The primary toxic mechanism appears to be centered on the disruption of cellular and mitochondrial membranes, leading to oxidative stress and subsequent cell death via apoptosis or necrosis. The provided experimental protocols for MTT, LDH, and apoptosis assays offer a robust framework for the initial in vitro assessment of these compounds. Further studies should focus on synthesizing a wider range of derivatives and evaluating their cytotoxicity across diverse cell lines to establish clear structure-activity relationships, which will be invaluable for the design of safer and more effective quaternary ammonium compounds.

References

Benzododecinium Chloride as an Antifouling Biocide: A Technical Guide for Marine Research

Introduction

Marine biofouling, the accumulation of microorganisms, plants, algae, and marine animals on submerged surfaces, poses a significant challenge to maritime industries. This biological colonization increases hydrodynamic drag on ship hulls, leading to higher fuel consumption and greenhouse gas emissions. It can also impede the function of marine sensors, block intake pipes, and contribute to the translocation of invasive species. To combat this, antifouling coatings incorporating biocides are widely used. Benzododecinium chloride, a quaternary ammonium compound (QAC), is a cationic surfactant with broad-spectrum antimicrobial properties, making it a candidate for use as an antifouling biocide. This technical guide provides an in-depth overview of its properties, mechanisms of action, and the experimental protocols relevant to its evaluation in marine research, aimed at researchers, scientists, and professionals in drug and materials development.

Physicochemical Properties

This compound chloride, also known as benzalkonium chloride (BAC), is an organic salt.[1] Its properties make it soluble in water and alcohol.[2] It is characterized by a positively charged nitrogen atom covalently bonded to a benzyl group, two methyl groups, and a long-chain alkyl group (in this case, dodecyl).[2] This amphiphilic structure is key to its biological activity.

Table 1: Physicochemical Properties of this compound Chloride

| Property | Value | Reference(s) |

| Chemical Formula | C21H38ClN | [1] |

| Molar Mass | 339.99 g/mol | [1] |

| Appearance | White or yellowish solid | [1] |

| Water Solubility | 2 g/L at 20°C | [1] |

| Melting Point | ~60°C | [1] |

| Density | 1.03 g/cm³ at 20°C | [1] |

| Vapor Pressure | 0 Pa at 20°C | [1] |

Mechanism of Antifouling Action

The primary antifouling mechanism of this compound chloride stems from its nature as a cationic surfactant. Its positively charged headgroup interacts with and disrupts the negatively charged cell membranes of marine microorganisms, which is the initial step in the biofouling cascade.[1][3] This disruption leads to the leakage of essential intracellular components and ultimately cell death.[3] Beyond this primary mode of action, its effects can trigger complex cellular responses, including the induction of oxidative stress and the disruption of key bacterial signaling pathways.

Oxidative Stress Induction

The disruption of cell membrane integrity can lead to a secondary effect: the generation of reactive oxygen species (ROS). An overproduction of ROS creates a state of oxidative stress, which can damage vital cellular components like DNA, proteins, and lipids.[4][5] Marine algae and other organisms possess antioxidant defense systems, including enzymes like superoxide dismutase (SOD) and catalase (CAT), to neutralize these harmful species.[4][5] However, significant exposure to a biocide like this compound chloride can overwhelm these defenses, leading to cell death.[4]

References

- 1. Benzalkonium chloride disinfectant residues stimulate biofilm formation and increase survival of Vibrio bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Investigating c-di-GMP Signaling in Vibrio parahaemolyticus: Biological Effects and Mechanisms of Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 5. Oxidative damage and antioxidative system in algae - PMC [pmc.ncbi.nlm.nih.gov]

Benzododecinium as a Potential Antiseptic: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzododecinium, a quaternary ammonium compound, demonstrates significant potential as a broad-spectrum antiseptic. This technical guide provides a comprehensive overview of early-stage research into its antimicrobial efficacy, toxicological profile, and mechanisms of action. Quantitative data from in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Visualizations of key pathways and experimental workflows are included to offer a clear and concise understanding of the current state of this compound research.

Introduction

This compound, also widely known as Benzalkonium Chloride (BAC), is a cationic surfactant with well-established antimicrobial properties.[1][2] Its amphiphilic nature, characterized by a positively charged hydrophilic head and a hydrophobic tail, allows it to effectively interact with and disrupt the negatively charged cell membranes of microorganisms.[3] This interaction is the primary mechanism behind its broad-spectrum activity against bacteria and some fungi.[4] This guide synthesizes the available early-stage research data to provide a technical foundation for professionals in drug development and microbiology.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad range of antimicrobial activity, with notable efficacy against Gram-positive bacteria. Its effectiveness against Gram-negative bacteria can be more variable and may require higher concentrations.[5] The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microorganisms as reported in early-stage research.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Chloride

| Microorganism | Strain | MIC (mg/L) | Reference |

| Staphylococcus aureus | ATCC 6538 | 40 | [5] |

| Listeria monocytogenes | - | 30 | [5] |

| Bacillus cereus | - | 140 | [5] |

| Salmonella typhimurium | - | Not specified | [5] |

| Escherichia coli | ATCC 25922 | 40 | [5] |

| Pseudomonas aeruginosa | ATCC 25619 | Not specified | [5] |

| Streptococcus agalactiae | 52 clinical isolates | 0.78 - 6.25 | [6] |

| Escherichia coli | CFT073 | ~12 | [7] |

| Listeria monocytogenes | ATCC 19114 | 2.3 ± 0.6 | [8] |

| Listeria monocytogenes | ATCC 13932 | 4.3 ± 0.6 | [8] |

| Listeria monocytogenes | CECT 936 | 2.3 ± 0.6 | [8] |

| Listeria monocytogenes | ATCC 15313 | 1.3 ± 0.6 | [8] |

| Listeria monocytogenes | NCTC 11994 | 2.3 ± 0.6 | [8] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Chloride

| Microorganism | Strain | MBC (mg/L) | Reference |

| Staphylococcus aureus | ATCC 6538 | 45 | [5] |

| Listeria monocytogenes | - | 35 | [5] |

| Bacillus cereus | - | 160 | [5] |

| Escherichia coli | ATCC 25922 | 45 | [5] |

| Streptococcus agalactiae | 52 clinical isolates | 0.78 - 12.50 | [6] |

| Listeria monocytogenes | ATCC 19114 | 1.7 ± 1.2 | [8] |

| Listeria monocytogenes | ATCC 13932 | 3.7 ± 1.2 | [8] |

| Listeria monocytogenes | CECT 936 | 3.7 ± 1.2 | [8] |

| Listeria monocytogenes | ATCC 15313 | 4.7 ± 1.2 | [8] |

| Listeria monocytogenes | NCTC 11994 | 2.7 ± 1.2 | [8] |

Mechanism of Action

The primary antimicrobial mechanism of this compound is the disruption of microbial cell membrane integrity.[1][2] This process can be broken down into several key stages, leading to bacteriostatic or bactericidal effects depending on the concentration.

Signaling Pathway and Cellular Effects

Caption: Mechanism of this compound's antimicrobial action.

In Vivo Efficacy

In vivo studies are crucial for evaluating the real-world antiseptic potential of this compound. A study utilizing a rat full-thickness skin defect wound model demonstrated its efficacy in controlling wound infection.

Table 3: In Vivo Antibacterial Efficacy in a Rat Wound Model

| Treatment | Bacterial Killing (Log Reduction) | Wound Healing Rate at Day 20 (%) | Reference |

| This compound Bromide | 4.373 | 91.42 ± 5.12 | [9] |

| Povidone Iodine | 4.370 | Not specified | [9] |

| Chlorhexidine Gluconate | 4.333 | Not specified | [9] |

| Normal Saline | Not specified | Higher than treatment groups | [9] |

While effective at reducing bacterial load, the study also indicated that this compound bromide might delay wound healing compared to normal saline.[9] Another study on human skin showed that a hand sanitizer containing benzalkonium chloride produced a significant reduction in colony-forming units (3.75-4.16-log10 reductions) at 1, 2, and 4 hours after application.[10]

Toxicological Profile

The cytotoxic effects of this compound on human cells are a critical consideration for its use as an antiseptic. In vitro studies have been conducted on various cell lines to determine its safety profile.

Table 4: In Vitro Cytotoxicity of this compound Chloride

| Cell Line | Assay | Concentration | Effect | Reference |

| Human Fibroblasts | MTT | Therapeutic concentrations | Cytotoxic | [11] |

| Human Keratinocytes | MTT | Therapeutic concentrations | Cytotoxic | [11] |

| Human Respiratory Epithelial Cells (BEAS-2B) | Trypan Blue Exclusion | 0.01% | Nearly all cells died | [12] |

These findings suggest that while this compound is an effective antimicrobial, its concentration in antiseptic formulations must be carefully optimized to minimize damage to human tissue.

Experimental Protocols

To ensure the reproducibility and standardization of research, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound chloride or bromide in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

-

Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (broth and inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth (turbidity) of the microorganism.

In Vitro Cytotoxicity Assay on Human Keratinocytes (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different this compound concentrations. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control.

In Vivo Rat Skin Wound Healing Model

This model is used to assess the efficacy of topical antiseptics on wound healing and infection control.

Caption: Workflow for an in vivo rat skin wound healing model.

Protocol:

-

Animal Preparation: Acclimatize rats to the laboratory conditions. Anesthetize the animal following approved protocols. Shave and disinfect the dorsal skin area.

-

Wound Creation: Create a full-thickness excisional wound of a standardized size (e.g., 8 mm diameter) on the back of the rat.

-

Wound Inoculation (Optional, for infection model): Inoculate the wound with a known concentration of a pathogenic bacterium (e.g., Staphylococcus aureus).

-

Antiseptic Application: Topically apply the this compound formulation to the wound. Include control groups treated with a vehicle and/or a standard antiseptic.

-

Wound Monitoring: Monitor the wound healing process daily by measuring the wound area.

-

Bacterial Load Assessment: At specific time points, euthanize a subset of animals and collect wound tissue for quantitative bacteriological analysis (homogenization and plating for CFU counting).

-

Histological Analysis: At the end of the study, collect wound tissue for histological analysis to assess re-epithelialization, granulation tissue formation, and inflammation.

Conclusion and Future Directions

Early-stage research on this compound confirms its potent antimicrobial activity, particularly against Gram-positive bacteria. Its primary mechanism of action involves the rapid disruption of the bacterial cell membrane. While in vivo studies have demonstrated its efficacy in reducing bacterial load in wounds, its potential to delay the healing process warrants further investigation and formulation optimization. The cytotoxic effects observed in vitro highlight the importance of concentration-dependent studies to establish a therapeutic window that maximizes antimicrobial efficacy while minimizing host cell damage.

Future research should focus on:

-

Expanding the antimicrobial spectrum data to include a wider range of clinically relevant and resistant microorganisms.

-

Conducting more extensive in vivo studies to evaluate different formulations of this compound for optimal antiseptic efficacy and wound healing promotion.

-

Investigating the molecular signaling pathways within host cells that are affected by this compound to better understand its impact on the wound healing cascade.

-

Exploring the potential for synergistic effects when combined with other antimicrobial agents to enhance efficacy and combat resistance.

This technical guide provides a solid foundation for the continued exploration of this compound as a valuable antiseptic agent. The provided data and protocols are intended to guide future research efforts in this promising area of drug development.

References

- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]

- 6. researchgate.net [researchgate.net]

- 7. oamjms.eu [oamjms.eu]

- 8. Evaluation of toxic side effects of clinically used skin antiseptics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subminimal inhibitory concentrations of the disinfectant benzalkonium chloride select for a tolerant subpopulation of Escherichia coli with inheritable characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Demonstrating the persistent antibacterial efficacy of a hand sanitizer containing benzalkonium chloride on human skin at 1, 2, and 4 hours after application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity evaluation of antiseptics and antibiotics on cultured human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Use of Benzododecinium as a Laboratory Disinfectant

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Benzododecinium, a quaternary ammonium compound (QAC), is a cationic surfactant with potent broad-spectrum antimicrobial properties. It is effective against a wide range of bacteria, fungi, and enveloped viruses, making it a suitable active ingredient for laboratory disinfectants. Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and cell death.[1][2] This document provides detailed protocols for the preparation and application of this compound-based disinfectants for general laboratory use, as well as methodologies for evaluating its antimicrobial efficacy.

2.0 Chemical and Physical Properties

-

Chemical Name: Benzyldodecyldimethylammonium (can be associated with chloride or bromide as the counter-ion)[1]

-

Appearance: White or yellowish-white powder or crystalline solid.

-

Solubility: Soluble in water and ethanol.

3.0 Mechanism of Action

This compound, as a cationic molecule, electrostatically interacts with the negatively charged components of microbial cell membranes, such as phospholipids and proteins. This initial binding is followed by the insertion of its long hydrophobic alkyl chain into the lipid bilayer. This disrupts the membrane's structural integrity, causing disorientation of membrane proteins and increasing its permeability. The compromised membrane can no longer maintain essential cellular functions, leading to the leakage of vital intracellular components like ions, ATP, and nucleic acids, ultimately resulting in cell lysis and death.

Caption: Mechanism of this compound action on microbial cell membranes.

4.0 Antimicrobial Efficacy Data

The following tables summarize the antimicrobial efficacy of Benzalkonium Chloride (BAC), a class of compounds that includes this compound, against various laboratory-relevant microorganisms. Disclaimer: The data presented below is for Benzalkonium Chloride (BAC) and may not be fully representative of this compound specifically, although this compound (C12 chain) is a primary component of many BAC formulations.

Table 1: Bactericidal Activity of Benzalkonium Chloride (BAC)

| Microorganism | Concentration | Contact Time | Log Reduction | Reference |

| Staphylococcus aureus | 0.12% | 1, 2, and 4 hours | 3.75 - 4.16 | [3] |

| Listeria monocytogenes | 5% | 10 minutes | ~1.7 - 2.5 | [4] |

| Salmonella Typhimurium | 20% | 10 minutes | < 3.12 | [4] |

| E. coli, S. aureus, P. aeruginosa, E. hirae | Not Specified | 1 minute | > 5 | [5] |

Table 2: Virucidal Activity of Benzalkonium Chloride (BAC)

| Virus | Concentration | Contact Time | Log Reduction | Reference |

| Adenovirus (Types 3, 5, 7a, 19/64, 37) | 0.1% | 1 hour | ≥ 3 | [6] |

| Adenovirus (Types 4, 8) | 0.1% | 1 hour | > 1, < 3 | [6] |

| SARS-CoV-2 | 0.089% and 0.1% | 30 seconds | ≥ 4.0 | [7] |

| Human Coronavirus 229E | Not Specified | 15 seconds | > 4.0 | [8][9] |

| Influenza Virus | 10⁻³ M (C14BAC) | 30 minutes | 5.22 | [10] |

Table 3: Fungicidal Activity of Benzalkonium Chloride (BAC)

| Microorganism | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Hyaline fungi (general) | ≤ 16 | Not specified | [11] |

| Aspergillus niger | 0.1 - 4.0 | 0.1 - 4.0 | [12] |

| Candida albicans | 0.5% (effective) | Not specified | [13] |

| Microsporum canis | 2% (effective) | Not specified | [14] |

Table 4: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Benzalkonium Chloride (BAC)

| Microorganism | MIC (ppm) | MBC (ppm) | Reference |

| Listeria monocytogenes | 0.25 - 20.00 | 0.50 - 20.00 | [15] |

| Streptococcus agalactiae | 3.12 (MIC90) | 0.78 - 12.50 | [16] |

| Escherichia coli | 17 (µM) | Not specified | [17] |

| Staphylococcus aureus | 1.5625 (mM) | Not specified | [17] |

5.0 Recommended Use-Dilutions and Protocols for Laboratory Disinfection

5.1 Preparation of this compound Working Solutions

-

General Surface Disinfection (0.2% - 0.5%):

-

To prepare a 0.2% solution, dissolve 2 grams of this compound powder in 1 liter of deionized water.

-

To prepare a 0.5% solution, dissolve 5 grams of this compound powder in 1 liter of deionized water.

-

-

Higher-Level Disinfection (1.0%):

-

To prepare a 1.0% solution, dissolve 10 grams of this compound powder in 1 liter of deionized water.

-

Important Considerations:

-

Always use freshly prepared solutions for optimal efficacy.

-

Store stock solutions in clearly labeled, sealed containers in a cool, dark place.

-

The presence of organic matter (e.g., soil, blood, proteins) can reduce the efficacy of this compound. Therefore, surfaces should be cleaned to remove gross contamination before disinfection.

5.2 Protocol for General Laboratory Surface Disinfection

-

Pre-cleaning: Remove any visible soil and organic material from the surface using a general-purpose cleaner and a disposable cloth.

-

Application: Apply the prepared this compound solution (0.2% - 0.5%) liberally to the surface using a spray bottle, clean cloth, or mop. Ensure the entire surface is thoroughly wetted.

-

Contact Time: Allow the disinfectant to remain on the surface for a minimum of 10 minutes. For higher efficacy against more resistant organisms, extend the contact time to 30 minutes.

-

Wiping/Rinsing: For most laboratory surfaces, air drying is sufficient. For surfaces that come into contact with sensitive equipment or materials, wipe away any residue with a sterile cloth or rinse with sterile deionized water after the contact time.

5.3 Protocol for Disinfection of Non-critical Laboratory Equipment

-

Pre-cleaning: Clean the equipment to remove any organic debris.

-

Immersion (for submersible items): Immerse the equipment in a 0.5% - 1.0% this compound solution for at least 30 minutes.

-

Wiping (for non-submersible items): Thoroughly wipe all surfaces of the equipment with a cloth saturated in a 0.5% - 1.0% this compound solution. Ensure all crevices and hard-to-reach areas are treated.

-

Contact Time: Maintain wetness for a minimum of 30 minutes.

-

Rinsing and Drying: Rinse the equipment with sterile deionized water to remove any disinfectant residue and allow it to air dry completely before use.